Dichlorobis(cyclopentylamine)platinum is a platinum-based coordination compound with the molecular formula . This compound belongs to a class of organometallic compounds and is notable for its potential applications in medicinal chemistry, particularly in cancer treatment. The compound features two chlorides and two cyclopentylamine ligands coordinated to a platinum center, which plays a crucial role in its biological activity.
Dichlorobis(cyclopentylamine)platinum can be sourced from various chemical suppliers and is documented in chemical databases such as PubChem and the Global Substance Registration System. Its unique structure and properties have been studied in scientific literature, contributing to its classification and potential applications in pharmaceuticals and catalysis .
Dichlorobis(cyclopentylamine)platinum is classified as a platinum coordination complex. It falls under the broader category of metal-containing compounds used in medicinal chemistry, particularly as anticancer agents. The compound's classification is supported by its structural characteristics and the presence of the platinum metal center, which is known for its reactivity and ability to form stable complexes with various ligands.
The synthesis of dichlorobis(cyclopentylamine)platinum typically involves the reaction of platinum(II) chloride with cyclopentylamine under controlled conditions. The general procedure can be outlined as follows:
The synthesis may require specific pH conditions and the presence of inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis of the platinum complex. Characterization methods such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Dichlorobis(cyclopentylamine)platinum features a square planar geometry typical of platinum(II) complexes. The central platinum atom is coordinated by two chlorides and two cyclopentylamine ligands, leading to a stable configuration.
The arrangement of ligands around the platinum center contributes significantly to its chemical reactivity and biological activity.
Dichlorobis(cyclopentylamine)platinum can undergo several chemical reactions, particularly in biological environments where it may react with nucleophiles such as DNA. Key reactions include:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. Studies have shown that the reactivity towards biological macromolecules is crucial for its potential therapeutic effects.
The mechanism of action for dichlorobis(cyclopentylamine)platinum primarily involves its interaction with DNA within cancer cells. Upon entering the cell:
Research indicates that similar platinum-based compounds exhibit significant cytotoxicity against various cancer cell lines through this mechanism, making dichlorobis(cyclopentylamine)platinum a candidate for further investigation in cancer therapy.
Relevant data indicate that these properties are essential for understanding its behavior in biological systems and potential applications.
Dichlorobis(cyclopentylamine)platinum has potential applications in:
The exploration of these applications continues to expand as research progresses in both medicinal chemistry and materials science domains.
Platinum(II) coordination complexes represent a cornerstone in modern medicinal inorganic chemistry, primarily due to their profound antineoplastic properties. These square-planar complexes typically feature a central platinum atom coordinated to two cis-oriented leaving groups (often chloride ligands) and two inert carrier ligands (commonly nitrogen donors like amines). Their discovery as anticancer agents traces back to Barnett Rosenberg’s serendipitous 1965 observation that cis-diamminedichloridoplatinum(II) (cisplatin) inhibited Escherichia coli cell division [4]. This pivotal finding catalyzed decades of research into structurally analogous platinum(II) complexes, aiming to enhance efficacy, reduce toxicity, or overcome resistance—a pursuit that encompasses dichlorobis(cyclopentylamine)platinum(II) (DCBCP), the focus of this review.
The clinical evolution of platinum therapeutics began with cisplatin’s FDA approval in 1978, following demonstrations of its remarkable efficacy against testicular and ovarian cancers [4]. Despite its success, cisplatin’s limitations—notably severe nephrotoxicity, neurotoxicity, and intrinsic/acquired resistance—spurred systematic efforts to develop analogues. Carboplatin emerged in the 1980s as a less toxic derivative, leveraging a stable dicarboxylate chelate ring to slow hydrolysis kinetics and mitigate renal damage [4]. Subsequent generations sought non-cross-resistant complexes with novel ligand frameworks. By the late 1990s, over 28 platinum compounds had entered clinical trials, though only cisplatin, carboplatin, and oxaliplatin achieved widespread use [4]. Early preclinical screening included dichlorobis(cyclopentylamine)platinum(II) (DCBCP) as part of efforts to modulate pharmacological properties through sterically bulky amine ligands. Its exploration reflected a broader strategy to optimize platinum pharmacophores by altering carrier ligand hydrophobicity and stereoelectronics.
Table 1: Key Platinum-Based Antineoplastic Agents and Analogues [4]
Compound | Carrier Ligands | Leaving Groups | Clinical Status | Primary Innovations |
---|---|---|---|---|
Cisplatin | Ammonia (NH₃) | Chloride (Cl⁻) | Approved (1978) | Parent compound; DNA crosslinking |
Carboplatin | Ammonia (NH₃) | Cyclobutanedicarboxylate | Approved (1989) | Reduced toxicity; slower activation |
Oxaliplatin | 1,2-Diaminocyclohexane | Oxalate | Approved (2002) | Activity in cisplatin-resistant tumors |
Dichlorobis(cyclopentylamine)platinum(II) | Cyclopentylamine | Chloride (Cl⁻) | Preclinical | Bulky hydrophobic ligands; altered DNA adducts |
Cycloplatam | Not specified | Not specified | Phase II trials (1990s) | Unique antitumor spectrum; lack of cross-resistance |
Cyclopentylamine ligands confer distinctive steric and electronic properties to platinum(II) complexes. Unlike small amines (e.g., NH₃ in cisplatin) or rigid rings (e.g., diaminocyclohexane in oxaliplatin), cyclopentylamine features a puckered aliphatic ring that balances conformational flexibility with moderate steric bulk. This structure enhances lipophilicity, potentially improving cellular uptake and tissue penetration compared to more hydrophilic analogues [3]. Spectroscopic studies confirm that cyclopentylamine complexes like DCBCP maintain the cis configuration critical for anticancer activity, where two chloride ligands occupy adjacent positions primed for hydrolysis and DNA binding [3]. The ligands’ electron-donating alkyl groups also subtly influence platinum’s electrophilicity, modulating the kinetics of chloride hydrolysis—the initial activation step preceding DNA adduct formation. Critically, the cycloalkyl moiety may sterically hinder DNA repair machinery recognition, a hypothesis supported by DCBCP’s distinct pattern of DNA helix distortion observed in biophysical assays [3].
DCBCP emerged in the 1970s–1980s as a tool compound to probe structure-activity relationships (SAR) in platinum anticancer agents. Early studies evaluated its cytotoxicity against Chinese hamster ovary (CHO) cells in vitro, revealing potent inhibition of cell proliferation and macromolecular synthesis [2]. Mechanistic investigations highlighted DCBCP’s capacity to form intrastrand crosslinks with DNA guanine residues, akin to cisplatin, but with altered adduct conformations due to the steric bulk of cyclopentylamine [3]. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) analyses demonstrated that DCBCP’s interaction with DNA nucleobases—particularly guanine N7—induces localized helix unwinding and bending, though with a distinct angular profile compared to cisplatin-induced lesions [3]. These structural perturbations differentially impact DNA replication and transcription, potentially contributing to its unique biological profile. Notably, DCBCP exhibited activity in cellular models exploring cross-resistance, suggesting partial circumvention of cisplatin resistance mechanisms [2]. While DCBCP itself did not advance clinically, its study provided foundational insights for developing analogues like cycloplatam, which reached Phase II trials for breast and ovarian cancers due to its divergent antitumor spectrum [4].
Table 2: Research Findings on Dichlorobis(cyclopentylamine)platinum(II) DNA Interactions [2] [3]
Property | Findings | Methodology | Significance |
---|---|---|---|
Hydrolysis Kinetics | Slower rate than cisplatin due to electron donation from alkylamine groups | NMR spectroscopy | Prolonged circulation; altered tissue distribution |
DNA Binding Mode | 1,2-intrastrand d(GpG) crosslinks; enhanced hydrophobic DNA groove binding | FTIR spectroscopy; competitive dialysis | Unique adduct geometry; impaired repair recognition |
Helix Distortion | ~30°–40° helix bending angle vs. cisplatin’s 50°–60° | Circular dichroism (CD) spectroscopy | Differential recruitment of damage-response proteins |
Cellular Effects | Inhibition of DNA/RNA synthesis; G2/M arrest in CHO cells | Radiolabeled precursor incorporation | Validates platinum-mediated genotoxic mechanism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7